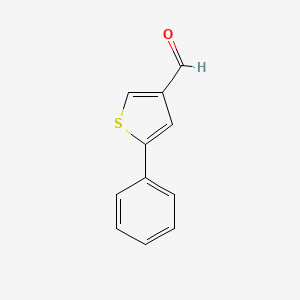

5-Phenylthiophene-3-carbaldehyde

Beschreibung

Significance of Thiophene-Based Heterocycles in Modern Organic Chemistry

Thiophene (B33073) and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse applications across various scientific fields. These five-membered aromatic rings containing a sulfur atom are integral to the design of pharmaceuticals, agrochemicals, and advanced materials. The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to mimic a phenyl ring while offering unique electronic properties and opportunities for further functionalization. This bioisosteric relationship allows for the modification of biological activity and physicochemical properties of known drug molecules.

The reactivity of the thiophene ring, particularly its susceptibility to electrophilic substitution, makes it a versatile platform for synthetic chemists. This inherent reactivity, coupled with the stability of the aromatic system, allows for the construction of complex molecular architectures with a wide array of functional groups.

Academic Context and Research Trajectory of Aryl Thiophene Carbaldehydes

Within the broader family of thiophene derivatives, aryl thiophene carbaldehydes have garnered considerable attention in academic and industrial research. The presence of both an aryl group and a reactive carbaldehyde (formyl) group on the thiophene ring provides two distinct points for chemical modification. This dual functionality makes them valuable intermediates in the synthesis of more complex molecules with potential applications in materials science, such as organic light-emitting diodes (OLEDs) and solar cells, as well as in the development of novel bioactive compounds.

The research trajectory in this area has been heavily influenced by the development of powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, which provides an efficient method for the synthesis of the aryl-thiophene bond. nih.govnih.gov Concurrently, established methods for introducing a formyl group onto an aromatic ring, like the Vilsmeier-Haack reaction, have been applied to thiophene substrates. jocpr.comthieme-connect.deorganic-chemistry.orgwikipedia.orgajrconline.org The exploration of these synthetic strategies has paved the way for the creation of a diverse library of aryl thiophene carbaldehydes, each with the potential for unique properties and applications. Research into these compounds often involves their use as precursors for larger, more complex systems, including chalcones, Schiff bases, and other heterocyclic frameworks with a range of biological activities.

Physicochemical Properties of 5-Phenylthiophene-3-carbaldehyde

While specific experimental data for this compound is not extensively documented in publicly available literature, the properties can be estimated based on data for its close isomer, 5-phenylthiophene-2-carbaldehyde, and general chemical principles.

| Property | Value (for 5-Phenylthiophene-2-carbaldehyde) | Reference |

| Molecular Formula | C₁₁H₈OS | sigmaaldrich.com |

| Molecular Weight | 188.25 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 92-95 °C | sigmaaldrich.com |

| InChI Key | APWHJDHTLFVWSQ-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | O=Cc1sc(cc1)c2ccccc2 | sigmaaldrich.com |

| CAS Number | 19163-21-4 | sigmaaldrich.com |

Note: The data presented is for the 2-carbaldehyde isomer and should be considered as an approximation for the 3-carbaldehyde isomer.

Detailed Research Findings on Aryl Thiophene Carbaldehydes

Although specific research focused solely on this compound is limited, the broader class of aryl thiophene carbaldehydes has been the subject of numerous studies. These investigations provide a strong indication of the potential research avenues for the title compound.

A significant area of research has been the synthesis of aryl thiophene carbaldehydes, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with an aryl halide or vice versa, is a widely employed method due to its high efficiency and functional group tolerance. nih.govnih.gov This reaction allows for the controlled formation of the carbon-carbon bond between the thiophene and phenyl rings.

Another key synthetic transformation is the introduction of the carbaldehyde group onto the thiophene ring. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds, including thiophenes. jocpr.comthieme-connect.deorganic-chemistry.orgwikipedia.orgajrconline.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then attacks the electron-rich thiophene ring to introduce the formyl group. The regioselectivity of this reaction can be influenced by the existing substituents on the thiophene ring.

The research applications of aryl thiophene carbaldehydes are diverse. They serve as key intermediates in the synthesis of various biologically active molecules. For instance, they can be readily converted into chalcones, which are known to exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. researchgate.net Furthermore, the aldehyde group can be transformed into other functional groups, opening up a vast chemical space for the development of new compounds with potential therapeutic applications. In the field of materials science, the aromatic and conjugated nature of aryl thiophenes makes them attractive building blocks for organic electronic materials. The aldehyde functionality provides a convenient handle for further elaboration into larger, more complex conjugated systems for use in applications such as organic photovoltaics and light-emitting diodes.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenylthiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQNPSAUIRGUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CS2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38115-12-7 | |

| Record name | 5-phenylthiophene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity Studies of 5 Phenylthiophene 3 Carbaldehyde

Reactivity at the Aldehyde Functionality

The aldehyde group in 5-phenylthiophene-3-carbaldehyde is a versatile functional handle for a variety of chemical transformations.

Oxidative Pathways to Carboxylic Acid Derivatives

Aldehydes are readily oxidized to carboxylic acids, and this transformation is a fundamental reaction in organic synthesis. libretexts.org A range of oxidizing agents can be employed for this purpose, offering different levels of reactivity and selectivity. organic-chemistry.orgnih.gov Common methods include the use of chromium-based reagents like Jones reagent (CrO₃ in aqueous acid), which typically provides good yields at room temperature. libretexts.org Alternative, milder, and more environmentally friendly procedures utilize reagents like Oxone or hydrogen peroxide in the presence of a catalyst. organic-chemistry.orgnih.gov For instance, the oxidation of aldehydes to carboxylic acids can be efficiently catalyzed by selenium compounds with hydrogen peroxide as the oxidant. nih.gov

The general transformation is as follows:

Reaction of this compound to 5-Phenylthiophene-3-carboxylic acid

| Oxidizing Agent | Catalyst | Solvent | Conditions | Yield |

| Jones Reagent (CrO₃/H₂SO₄) | - | Acetone | Room Temperature | Good |

| Oxone | - | DMF | Room Temperature | High |

| Hydrogen Peroxide (H₂O₂) | Diphenyl Diselenide | Water | Room Temperature | Good to Excellent nih.gov |

| Potassium Permanganate (KMnO₄) | - | Alkaline solution | - | - |

| Tollens' Reagent (Ag(NH₃)₂⁺) | - | Ammoniacal solution | - | - |

This table presents a summary of potential reagents for the oxidation of this compound, based on general aldehyde oxidation literature. Specific yields for this particular substrate may vary.

Reductive Pathways to Alcohol Derivatives

The reduction of aldehydes to primary alcohols is a common and important transformation. libretexts.org Hydride reagents are most frequently used for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, often used in alcoholic solvents like ethanol (B145695) or methanol. libretexts.orglibretexts.org For less reactive aldehydes or when a more powerful reducing agent is needed, lithium aluminum hydride (LiAlH₄) is employed, typically in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.orgyoutube.com Catalytic hydrogenation, using H₂ gas and a metal catalyst such as platinum, palladium, or nickel, can also effect the reduction of aldehydes to alcohols. youtube.com

The general transformation is as follows:

Reduction of this compound to (5-Phenylthiophen-3-yl)methanol

| Reducing Agent | Solvent | Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | (5-Phenylthiophen-3-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF, then H₃O⁺ | - | (5-Phenylthiophen-3-yl)methanol libretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | - | - | (5-Phenylthiophen-3-yl)methanol youtube.com |

This table summarizes common reagents for the reduction of aldehydes to alcohols. The specific conditions and yields would need to be optimized for this compound.

Condensation Reactions for Imine and Schiff Base Formation

The reaction of aldehydes with primary amines leads to the formation of imines, also known as Schiff bases. wikipedia.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The reaction is reversible and the pH needs to be controlled, with a pH around 5 often being optimal. libretexts.org A variety of amines, including aromatic and aliphatic amines, can be used to generate a diverse range of imine products. researchgate.net These reactions are fundamental in the synthesis of various heterocyclic compounds and ligands for coordination chemistry. wikipedia.orgresearchgate.net For example, the condensation of an aldehyde with an aniline (B41778) derivative forms an anil, a specific type of Schiff base. wikipedia.org

The general transformation is as follows:

Formation of an Imine from this compound

| Amine (R-NH₂) | Catalyst | Solvent | Product |

| Primary Aliphatic Amine | Acid (e.g., H⁺) | - | N-alkyl-1-(5-phenylthiophen-3-yl)methanimine |

| Primary Aromatic Amine | Acid (e.g., H⁺) | - | N-aryl-1-(5-phenylthiophen-3-yl)methanimine |

| Aniline | Acid (e.g., H⁺) | - | N-phenyl-1-(5-phenylthiophen-3-yl)methanimine |

This table illustrates the general condensation reaction to form imines. The specific amine and reaction conditions will determine the final product.

Electrophilic and Nucleophilic Substitutions on the Thiophene (B33073) Ring

The thiophene ring in this compound is susceptible to substitution reactions, although the presence of the deactivating carbaldehyde group and the phenyl substituent will influence the regioselectivity of these transformations.

Halogenation Reactions: Regioselectivity and Scope

The halogenation of thiophene rings is a common electrophilic substitution reaction. The position of substitution is directed by the existing substituents. In the case of this compound, the phenyl group at the 5-position and the aldehyde at the 3-position will influence the regiochemistry of halogenation. The aldehyde group is deactivating, while the phenyl group's effect is more complex. Information on the specific halogenation of this compound is limited, but related structures like 4-bromo-5-phenylthiophene-2-carbaldehyde (B2369051) exist, suggesting that halogenation can occur on the thiophene ring. nih.gov The precise conditions and resulting isomers would depend on the halogenating agent and reaction conditions.

Decarbonylative Processes and Concurrent Functionalization

Investigation of Electron-Withdrawing and Electron-Donating Group Effects

The reactivity of this compound is significantly influenced by the electronic properties of substituents on its phenyl ring. These substituents are broadly classified as electron-withdrawing groups (EWGs) and electron-donating groups (EDGs), which modulate the electron density across the entire molecule through inductive and resonance effects.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) are potent EWGs. When placed on the phenyl ring, they pull electron density away from the thiophene core and the aldehyde functional group. This decrease in electron density has several consequences:

Increased Electrophilicity: The aldehyde's carbonyl carbon becomes more electron-deficient and, therefore, more susceptible to nucleophilic attack. This can enhance the rates of reactions like Knoevenagel condensations or the formation of Schiff bases.

Ring Deactivation: The thiophene and phenyl rings become less reactive towards electrophilic substitution.

Acidity of Protons: The protons on the thiophene ring may become slightly more acidic.

For instance, studies on analogous compounds like 5-(3-nitrophenyl)thiophene-2-carbaldehyde (B1615575) show that the nitro group significantly influences reactivity, enhancing its susceptibility to certain substitutions. Similarly, chloro-substituted analogs exhibit modified reactivity in condensation and coupling reactions.

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃), methoxy (B1213986) (-OCH₃), and amino (-NH₂) are classified as EDGs. quora.com When attached to the phenyl ring, they push electron density into the aromatic system. This has the opposite effect of EWGs:

Decreased Electrophilicity: The aldehyde's carbonyl carbon becomes less electrophilic, potentially slowing down reactions with nucleophiles.

Ring Activation: The thiophene and phenyl rings become more electron-rich and thus more reactive towards electrophilic aromatic substitution.

The table below summarizes the expected effects of representative EWGs and EDGs on the reactivity of the aldehyde group in this compound.

| Substituent Group | Classification | Expected Effect on Aldehyde Reactivity | Rationale |

| Nitro (-NO₂) | Strong EWG | Increased reactivity towards nucleophiles | Strong inductive and resonance electron withdrawal. |

| Cyano (-CN) | Strong EWG | Increased reactivity towards nucleophiles | Strong inductive and resonance electron withdrawal. mdpi.com |

| Chlorine (-Cl) | Weak EWG | Slightly increased reactivity towards nucleophiles | Inductive withdrawal outweighs weak resonance donation. |

| Methyl (-CH₃) | Weak EDG | Decreased reactivity towards nucleophiles | Inductive electron donation. quora.com |

| Methoxy (-OCH₃) | Strong EDG | Decreased reactivity towards nucleophiles | Strong resonance donation outweighs inductive withdrawal. quora.com |

Advanced Mechanistic Elucidation of Reactions Involving this compound

Understanding the precise pathway a reaction follows requires more than just identifying the final products. Advanced mechanistic studies involve investigating reaction rates, identifying transient intermediates, and using computational models to map out the energy landscape of the transformation.

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on reactant concentrations. osti.gov For reactions involving this compound, such as base-catalyzed condensations, kinetic analysis can reveal the order of the reaction with respect to each component (the aldehyde, a nucleophile, and a catalyst).

Extrapolating to this compound, a kinetic study of its condensation reactions would likely involve:

Monitoring Reactant/Product Concentration: Using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to track the change in concentration of reactants or products over time.

Determining Rate Laws: Performing a series of experiments where the initial concentration of each reactant is varied systematically to determine the exponents in the rate equation (rate = k[aldehyde]ˣ[nucleophile]ʸ[catalyst]ᶻ).

Calculating Rate Constants: Determining the value of the rate constant (k) under specific conditions (e.g., temperature, solvent).

The presence of the phenyl group at the 5-position is expected to modulate the electronic nature of the thiophene ring and thus influence the rate constant compared to unsubstituted thiophene-3-carbaldehyde.

Intermediate Trapping and Spectroscopic Monitoring Techniques

Many chemical reactions proceed through highly reactive, short-lived intermediates that cannot be isolated. Identifying these species is crucial for confirming a proposed mechanism. Advanced techniques are employed to "trap" or spectroscopically observe these transient molecules.

Spectroscopic Monitoring: For reactions of this compound, rapid-mixing techniques like stopped-flow spectroscopy can be utilized. This method allows for the mixing of reactants in milliseconds and the immediate acquisition of spectra (e.g., UV-Vis or fluorescence), enabling the observation of intermediate species that form and decay on a sub-second timescale.

Intermediate Trapping: In some cases, an intermediate can be "trapped" by adding a specific reagent that reacts with it to form a stable, characterizable product. Another powerful method is rapid freeze-quench , where the reaction is flash-frozen at a specific time point. This allows the trapped species to be analyzed by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy (if the intermediate is a radical) or Raman spectroscopy. nih.gov

In the context of a reaction like a Perkin condensation involving this compound, these methods could be used to detect the initial aldol-type adduct or other transient anionic intermediates, providing direct evidence for the proposed reaction pathway. nih.gov

Computational Analysis of Reaction Mechanisms

Computational chemistry provides a powerful, non-experimental tool to investigate reaction mechanisms at a molecular level. montclair.edu By solving approximations of the Schrödinger equation, these methods can model the entire energy profile of a reaction, offering insights that are often difficult or impossible to obtain experimentally.

Energy Profiling: Quantum mechanical methods, most notably Density Functional Theory (DFT) , are used to calculate the potential energy of the system as the reaction progresses. This allows for the identification of transition states (the energy maxima) and intermediates (local energy minima). The difference in energy between reactants and the highest transition state gives the activation energy, which is directly related to the reaction rate. nih.govmontclair.edu

Structural and Electronic Analysis: Computational models provide the precise geometries of intermediates and transition states. Furthermore, they can generate Molecular Electrostatic Potential (MEP) maps , which visualize the electron density distribution across a molecule. mdpi.com For this compound, an MEP map would clearly show the electron-poor region around the aldehyde's carbonyl carbon (the site for nucleophilic attack) and the electron-rich areas of the thiophene and phenyl rings. mdpi.com

Validating Mechanisms: By comparing the calculated activation energies for different possible pathways, chemists can predict which mechanism is most energetically favorable. These predictions can then guide experimental work. For instance, computational analysis could be used to determine whether a reaction proceeds through a concerted or a stepwise mechanism.

The table below outlines key computational techniques and their applications in elucidating the reaction mechanisms of this compound.

| Computational Technique | Information Provided | Application to this compound |

| Density Functional Theory (DFT) | Geometries, transition state energies, reaction pathways, thermodynamic properties. nih.gov | Calculating the activation barriers for condensation reactions; determining the relative stability of reaction intermediates. |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution, prediction of reactive sites. mdpi.com | Identifying the electrophilic carbonyl carbon and nucleophilic regions of the aromatic rings. |

| Time-Dependent DFT (TD-DFT) | Excited state energies, prediction of UV-Vis absorption spectra. | Correlating calculated spectra of proposed intermediates with experimental data from spectroscopic monitoring. nih.gov |

Derivatization Strategies and Scaffold Elaboration from 5 Phenylthiophene 3 Carbaldehyde

Synthesis of Fused Heterocyclic Systems

The aldehyde functional group of 5-phenylthiophene-3-carbaldehyde is a key handle for the construction of fused ring systems. Through various cyclization reactions, novel heterocyclic structures with potential applications in medicinal chemistry and materials science can be accessed.

Construction of Oxadiazole Derivatives via Cyclization Reactions

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, and they are recognized for their diverse pharmacological potential. ijper.org The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved through the cyclization of hydrazide precursors. For instance, the reaction of a suitable hydrazide with phosphorus oxychloride can lead to the formation of the 2,5-disubstituted-1,3,4-oxadiazole ring. nih.gov While direct synthesis from this compound isn't explicitly detailed in the provided results, the aldehyde can be converted to a corresponding hydrazide, which then undergoes cyclization. This multi-step approach allows for the incorporation of the 5-phenylthiophene moiety into an oxadiazole scaffold. ijper.orgnih.gov Another method involves the one-pot synthesis of 1,3,4-oxadiazoles from the reaction of hydrazides with aroyl propanoic acid. ijper.org The versatility of oxadiazole synthesis is further highlighted by the various isomeric forms possible, including 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,5-oxadiazole. ijper.org

Formation of Thienopyridone and Thienopyrimidine Analogs

Thienopyrimidines, heterocyclic compounds containing fused thiophene (B33073) and pyrimidine (B1678525) rings, have garnered significant interest due to their wide range of biological activities. researchgate.net The synthesis of thieno[2,3-d]pyrimidines can be initiated from 2-aminothiophene derivatives bearing an electrophilic group like a carbaldehyde. nih.gov For example, 2-amino-3-carboethoxy-4,5-disubstituted thiophenes can be utilized to prepare a variety of thienopyrimidine derivatives, including thioxothienopyrimidinones and thienopyrimidinones. nih.govmdpi.com

One common strategy involves the reaction of an aminothiophene with reagents like triethyl orthoformate to construct the pyrimidine ring. nih.govresearchgate.net For instance, 5-amino-2-alkylmercapto-4-phenyl-thieno[2,3-d]pyrimidine-6-carboxamide derivatives can undergo cyclization with triethyl orthoformate to yield pyrimidothienopyrimidines. researchgate.net The Thorpe-Ziegler cyclization of appropriately substituted pyrimidine derivatives can also lead to the formation of thienopyrimidines. researchgate.net The versatility of these synthetic routes allows for the introduction of various substituents on the thienopyrimidine scaffold, enabling the exploration of structure-activity relationships. nih.gov

Design and Synthesis of Diverse Aryl and Heteroaryl Substituted Thiophenes

The phenyl group of this compound can be further functionalized or replaced with other aryl or heteroaryl moieties to modulate the compound's properties. Cross-coupling reactions are particularly powerful tools for achieving this structural diversity.

Application of Cross-Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective methods for forming carbon-carbon bonds and are widely used to synthesize aryl-substituted thiophenes. researchgate.netnih.gov This reaction typically involves the coupling of an organoboron compound (like an arylboronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst. researchgate.net For instance, 4-bromothiophene-2-carbaldehyde can be coupled with various arylboronic acids to produce a range of 4-arylthiophene-2-carbaldehydes in moderate to excellent yields. mdpi.com This methodology can be adapted to derivatives of this compound to introduce additional aryl or heteroaryl groups, thereby extending the π-conjugated system of the molecule. semanticscholar.org The choice of catalyst, base, and solvent can significantly influence the efficiency of the coupling reaction. nih.govmdpi.com

Impact of Substituent Modifications on Molecular Properties and Reactivity

The introduction of different substituents onto the thiophene or phenyl ring can have a profound impact on the molecule's electronic properties, reactivity, and biological activity. The nature of the substituent, whether electron-donating or electron-withdrawing, can alter the electron density distribution within the molecule. rsc.org For example, in a study of thiophene-2-carboxamide derivatives, the presence of a methoxy (B1213986) group (an electron-donating group) on the aryl substituent influenced the compound's biological activity. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be employed to study the structural and electronic properties of these modified compounds. nih.govnih.gov These studies can provide insights into parameters like frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and potential applications in materials science. semanticscholar.org The strategic placement of substituents can fine-tune the physicochemical properties of the thiophene derivatives, making them suitable for specific applications. nih.gov

Methodological Development for Scaffold-Based Chemical Libraries

The Suzuki-Miyaura cross-coupling reaction is another key methodology that enables the generation of a wide array of derivatives from a common precursor. mdpi.com By systematically varying the coupling partners, a library of compounds with diverse substitution patterns can be rapidly assembled. This approach has been successfully used to synthesize libraries of 4-arylthiophene-2-carbaldehydes with various biological activities. mdpi.com The development of robust and high-throughput synthetic protocols is essential for exploring the chemical space around the this compound core and identifying compounds with desired properties.

Strategies for Combinatorial Synthesis and High-Throughput Screening of Derivatives

The generation of large, chemically diverse libraries of compounds from a common scaffold is a cornerstone of modern drug discovery and materials science. For this compound, combinatorial synthesis coupled with high-throughput screening (HTS) offers a powerful paradigm for rapidly identifying molecules with desired functions.

Combinatorial Synthesis:

Combinatorial strategies for derivatizing this compound primarily leverage the reactivity of the aldehyde group. Multi-component reactions (MCRs) are particularly efficient for this purpose, as they allow for the assembly of complex molecules from three or more starting materials in a single step, maximizing molecular diversity while minimizing synthetic effort. nih.govnih.gov

For instance, this compound can be envisioned as the aldehyde component in well-established MCRs such as:

The Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. Utilizing this compound in a Ugi reaction would generate a library of α-acylamino carboxamides with significant structural variation based on the other three inputs. nih.gov

The Biginelli or Hantzsch Reactions: These reactions, which synthesize dihydropyrimidines and dihydropyridines respectively, could employ the thiophene aldehyde to create libraries of heterocyclic compounds. nih.gov

The Povarov Reaction: This reaction, used to synthesize tetrahydroquinolines, could involve the reaction of this compound with an aniline (B41778) and a dienophile. nih.gov

Another key combinatorial approach is parallel synthesis, where the starting aldehyde is reacted with a large set of diverse building blocks in a spatially separated array (e.g., a 96-well plate). Common reactions for the aldehyde group include reductive amination, Wittig reactions, and aldol (B89426) condensations, each allowing for the introduction of a wide variety of substituents.

High-Throughput Screening (HTS):

Once a library of derivatives is synthesized, HTS is employed to rapidly assess their biological activity or physical properties. unchainedlabs.com This process involves the automation of assays to test thousands of compounds in a short period. nih.govrsc.org For example, if the goal is to find new enzyme inhibitors, a library derived from this compound would be screened against the target enzyme using a fluorescence- or luminescence-based assay that reports on enzyme activity. nih.gov

The general workflow for an HTS campaign is as follows:

Assay Development: A robust and miniaturized assay is created to measure the desired activity (e.g., enzyme inhibition, receptor binding, cell viability).

Library Screening: The combinatorial library is screened, often at a single concentration, to identify initial "hits." nih.gov

Hit Confirmation: The activity of the initial hits is re-tested to eliminate false positives.

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC50 or EC50 values). nih.gov

This "direct-to-biology" approach, where compounds are synthesized and screened in the same microplate format without purification, can significantly accelerate the discovery process. rsc.orgsemanticscholar.org

Rational Design Principles for Functional Group Introduction and Modulation

Rational design, often guided by structure-activity relationship (SAR) studies, involves making specific, hypothesis-driven modifications to a lead compound to optimize its properties. For derivatives of this compound, the goal is to understand how different functional groups at various positions on the scaffold influence its biological or material function.

A pertinent example can be drawn from SAR studies on closely related 5-phenylthiophenecarboxylic acid derivatives, which were investigated as potential antirheumatic agents. nih.gov In these studies, the initial 5-phenylthiophene moiety, which can be derived from the corresponding aldehyde, was systematically modified to probe its effect on biological activity.

Key Principles of Functional Group Modulation:

Alteration of the Linker/Side Chain: The aldehyde group at the 3-position can be converted into other functional groups, such as a carboxylic acid or an acetic acid moiety. The length and nature of this side chain are critical for activity.

Esterification: Converting a terminal carboxylic acid to its methyl ester can influence the compound's polarity, membrane permeability, and metabolic stability.

A study on antirheumatic agents derived from a similar scaffold provides concrete findings that illustrate these principles. nih.gov

Table 1: Structure-Activity Relationship of 5-Phenylthiophene Derivatives

| Compound ID | R1 (at position 5) | R2 (at position 3) | Relative Potency (Suppression of Adjuvant-Induced Arthritis) |

|---|---|---|---|

| Lead Compound | -C6H5 | -COOH | Baseline |

| 5d | -C6H4(4-Br) | -CH2COOH | More Potent |

| 5h | -C6H4(4-Cl) | -CH2COOCH3 | More Potent |

| 5i | -C6H4(4-Br) | -CH2COOCH3 | More Potent |

This table is generated based on findings for 5-phenylthiophenecarboxylic acid derivatives, which serve as a proxy for the rational design of derivatives from this compound. Data sourced from a study on antirheumatic agents. nih.gov

The data from this study revealed that:

Introducing a halogen (bromo or chloro) at the para-position of the phenyl ring enhanced activity. nih.gov

Extending the carboxylic acid at position 3 to an acetic acid group (-CH2COOH) improved potency. nih.gov

Converting the acetic acid to its methyl ester (-CH2COOCH3) also resulted in highly potent compounds. nih.gov

These findings demonstrate a clear rational design pathway: starting with the this compound scaffold, one could first oxidize the aldehyde to a carboxylic acid, then perform a homologation to introduce the acetic acid side chain, and finally, introduce various substituents on the phenyl ring to fine-tune activity. This iterative process of synthesis and testing, guided by SAR, is fundamental to elaborating the scaffold for a specific functional purpose. nih.govnih.gov

Theoretical and Computational Investigations of 5 Phenylthiophene 3 Carbaldehyde

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical methods are essential for elucidating the fundamental characteristics of a molecule. By solving approximations of the Schrödinger equation, these techniques can predict molecular geometries, conformational preferences, and the distribution of electrons, which collectively govern the molecule's physical properties and reactivity.

Density Functional Theory (DFT) is a computational method used to analyze the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For derivatives of 5-Phenylthiophene-3-carbaldehyde, calculations are often performed using the B3LYP hybrid functional with a 6-31G(d) basis set to compute relative energy values. This level of theory has been specifically used to optimize the molecular structure of this compound and confirm the resulting stationary point as an energy minimum through vibrational analysis.

A key aspect of the structural analysis for this molecule is the potential for different conformations arising from the rotation around the single bond connecting the carbaldehyde group to the thiophene (B33073) ring. An extensive computational study on the simpler thiophene-2-aldehyde using DFT has shown the existence of stable syn and anti conformers. A similar conformational landscape is expected for this compound, where the aldehyde group can be oriented towards or away from the sulfur atom of the thiophene ring. DFT calculations can determine the relative stabilities and the energy barrier for interconversion between these conformers.

Table 1: Computational Methods Applied in Studies of Thiophene Aldehydes

| Compound Studied | Computational Method | Basis Set | Purpose of Calculation | Reference |

|---|---|---|---|---|

| This compound | DFT (B3LYP) | 6-31G(d) | Geometry Optimization, Vibrational Analysis | |

| 2-Methyl-5-phenylthiophene-3-carbaldehyde | DFT (B3LYP) | 6-31G(d) | Relative Energy Calculations |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital with the highest energy that contains electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally signifies high chemical reactivity and a greater ease of electronic excitation. For related molecular systems incorporating a phenylthiophene backbone, HOMO and LUMO energy levels have been calculated to understand their electronic properties. An FMO analysis of this compound would reveal the distribution of these orbitals. It is anticipated that the HOMO would be distributed across the π-conjugated system of the phenyl and thiophene rings, while the LUMO would likely have significant contributions from the electron-withdrawing carbaldehyde group. This distribution dictates how the molecule interacts with other reactants in chemical processes.

Table 2: Illustrative Frontier Molecular Orbital Data for a Thiophene-Based System

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.2 | Indicates electron-donating capability |

| LUMO | -2.5 | Indicates electron-accepting capability |

Note: The values in this table are conceptual and serve to illustrate the type of data obtained from FMO analysis. Specific calculated values for this compound were not available in the searched literature.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is highly effective for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP map is plotted on the molecule's electron density surface, using a color scale where red typically indicates regions of most negative electrostatic potential (electron-rich) and blue indicates the most positive potential (electron-poor), with green representing intermediate potential.

For this compound, an MEP map would be expected to show a significant region of negative potential (red) around the oxygen atom of the carbaldehyde group, due to the high electronegativity of oxygen. This site would be the primary target for nucleophilic attack. Conversely, positive potential (blue) would likely be concentrated on the hydrogen atom of the aldehyde group and potentially distributed across the aromatic rings. Such a map provides a clear and intuitive prediction of how the molecule will interact with other charged or polar species.

Computational Modeling of Reaction Mechanisms and Pathways

Beyond static molecular properties, computational chemistry is invaluable for simulating the dynamic processes of chemical reactions. These models can map out the entire energy landscape of a reaction, from reactants to products, providing insights that are often difficult or impossible to obtain experimentally.

To understand the kinetics of a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction pathway that connects reactants and products. Computational methods, particularly DFT, are used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. While this compound is used as a reactant in multi-step syntheses, specific computational studies detailing the transition states and energy barriers for its reactions were not found in the retrieved literature. Such a study would be crucial for optimizing reaction conditions and understanding the mechanism of, for example, its condensation or substitution reactions.

Reactions are rarely performed in the gas phase; they are typically conducted in a solvent, which can have a profound impact on reaction mechanisms and rates. Computational models can account for these environmental factors. Solvent effects can be simulated using either implicit models, where the solvent is treated as a continuous medium, or explicit models, where individual solvent molecules are included in the calculation. These simulations provide a more realistic picture of the reaction in solution.

Furthermore, if a reaction is catalyzed, computational methods can be used to model the interaction of the catalyst with the substrate. This can elucidate the catalytic mechanism by showing how the catalyst lowers the activation energy of the reaction. For this compound, while its synthesis may involve catalysts, detailed simulations of catalytic influence on its subsequent reactions were not found in the searched literature.

Advanced Computational Methodologies in Thiophene Chemistry

The study of thiophene and its derivatives, such as this compound, has been significantly enhanced by the application of advanced computational methodologies. These techniques provide deep insights into the molecular behavior, reactivity, and properties that are often difficult to ascertain through experimental means alone. The following sections delve into sophisticated computational approaches that are at the forefront of theoretical investigations in thiophene chemistry.

Hybrid Computational Approaches (e.g., DFT with Fuzzy Logic) for Complex Systems

The complexity of chemical systems often necessitates the development of hybrid computational methods that combine the strengths of different theoretical frameworks. One such innovative approach is the integration of Density Functional Theory (DFT) with fuzzy logic. DFT has proven to be a powerful tool for studying the electronic structure of molecules, providing accurate calculations of geometries, energies, and vibrational frequencies. researchgate.netubc.ca However, modeling complex molecular behaviors, such as conformational landscapes and the continuous nature of chemical bonds, can present challenges.

Fuzzy logic offers a mathematical framework to handle information that is imprecise, vague, or lacks sharp boundaries, which is often the case in chemical concepts like bond strength or molecular conformation. researchgate.net It allows for the incorporation of vague human-like assessments into computational problems, providing a means to resolve conflicting criteria and better evaluate molecular options. researchgate.net

A notable application of this hybrid approach in thiophene chemistry involves the use of a Fuzzy Logic Approach (FLA) to optimize the energy of a thiophene-benzothiazole derivative Schiff base, supported by DFT calculations. researchgate.net In this method, the model is established using theoretical results from DFT calculations (specifically at the B3LYP level of theory with a 6-31G(d) basis set). The continuous energy structure of the molecule is then constructed based on key torsional angles. researchgate.net This allows for the determination of the optimal torsion angles that correspond to the minimum energy of the molecule, with the results showing strong correlation with the DFT outcomes. researchgate.net

The core idea of applying fuzzy logic to chemical systems can be conceptualized through the "fuzzification" of chemical bonds. Instead of a binary description of a bond as either existing or not, fuzzy logic allows for a degree of membership, quantifying the bond's presence on a continuous scale from 0 to 1. researchgate.net This approach can be applied to both structural (interatomic electron density) and energetic (bond energy) aspects of a chemical bond, providing a more nuanced and realistic representation of molecular structure. researchgate.net

Table 1: Application of DFT/Fuzzy Logic in Thiophene Derivative Analysis

| Parameter | Description | Relevance in Thiophene Chemistry |

| Energy Optimization | Using fuzzy logic to model the potential energy surface based on DFT-calculated torsion angles. researchgate.net | Enables efficient exploration of the conformational space of complex thiophene derivatives to find the most stable structures. researchgate.net |

| Torsion Angle Analysis | Identifying the optimal dihedral angles that lead to the minimum energy state of the molecule. researchgate.net | Crucial for understanding the 3D structure and steric interactions in substituted thiophenes like this compound. |

| Model Validation | Comparing the results from the fuzzy logic model with direct DFT calculations, often using regression analysis. researchgate.net | Ensures the reliability and predictive power of the hybrid computational approach. researchgate.net |

This hybrid methodology demonstrates a powerful synergy: DFT provides the foundational, physically accurate data, while fuzzy logic introduces a layer of intelligent analysis to navigate complex, multi-dimensional problems in thiophene chemistry.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT and other quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are indispensable for understanding the dynamic behavior and intermolecular interactions of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a virtual window into the time-dependent evolution of a system. nih.govyoutube.com This is particularly valuable for thiophene derivatives, whose applications in materials science and medicinal chemistry are heavily dependent on their dynamic properties.

MD simulations have been employed to study the high-temperature phase behavior of α-unsubstituted oligo-thiophenes. rsc.org These studies reveal how molecular length and parity (odd vs. even number of thiophene rings) influence the formation of different liquid-crystalline phases, such as nematic and smectic phases. rsc.org Such insights are critical for designing thiophene-based materials for applications like thin-film transistors, where performance is governed by molecular packing and phase behavior. rsc.org

In the context of medicinal chemistry, MD simulations are used to assess the stability of thiophene derivatives when complexed with biological targets, such as proteins. For instance, simulations of thiophene carboxamide derivatives bound to enzymes can reveal the stability of the ligand-protein complex. nih.gov Key parameters derived from these simulations, such as the Root Mean Square Deviation (RMSD), provide a measure of the structural fluctuations of the complex. A low and stable RMSD value (typically less than 3 Å) indicates that the ligand is well-fitted and stable within the binding pocket of the protein. nih.gov Another parameter, the Root Mean Square Fluctuation (RMSF), helps to identify the fluctuations of specific residues, highlighting which parts of the protein are interacting most significantly with the ligand.

Furthermore, ab initio molecular dynamics, which combines MD with quantum mechanical calculations for the forces, can be used to investigate the photophysical properties of thiophenes. researchgate.net For example, such simulations on the parent thiophene molecule have elucidated the complex relaxation mechanisms following photoexcitation, including ultrafast ring-opening and the interplay between internal conversion and intersystem crossing to triplet states. researchgate.net This dynamic view is essential for understanding the photostability and electronic behavior of thiophene-based materials in optoelectronic devices.

Table 2: Key Parameters from Molecular Dynamics Simulations of Thiophene Systems

| Parameter | Description | Significance for Thiophene Derivatives |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated structure and a reference structure over time. nih.gov | Indicates the stability of a thiophene derivative within a binding site or the overall structural stability of an assembly. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each individual residue or atom from its average position during the simulation. | Highlights flexible regions of a protein interacting with a thiophene ligand or dynamic parts of the thiophene molecule itself. |

| Pair Correlation Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. rsc.org | Used to characterize the local ordering and packing in liquid-crystalline phases of oligo-thiophenes. rsc.org |

| Interaction Energy | The calculated energy of interaction between different components of the system, such as a ligand and a protein. | Quantifies the strength of binding and helps to understand the driving forces for complex formation. mdpi.com |

Through these simulations, researchers can gain a detailed understanding of how a molecule like this compound would behave in different environments, from its packing in a solid state to its interaction with a biological receptor, providing crucial guidance for the rational design of new materials and therapeutic agents.

Advanced Characterization Methodologies in 5 Phenylthiophene 3 Carbaldehyde Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of 5-phenylthiophene-3-carbaldehyde, offering detailed insights into its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the proton and carbon frameworks of this compound.

¹H NMR: In deuterated chloroform (B151607) (CDCl₃), the proton spectrum of this compound displays characteristic signals. The aldehydic proton (-CHO) typically appears as a singlet in the downfield region. The protons on the thiophene (B33073) and phenyl rings resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their relative positions.

¹³C NMR: The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. rsc.org The carbonyl carbon of the aldehyde group exhibits a characteristic resonance at a low field. rsc.org The spectrum also shows distinct signals for the carbon atoms of the thiophene and phenyl rings. rsc.org

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|---|

| Thiophene-2-carbaldehyde (B41791) | ¹H NMR | CDCl₃ | 9.95 (s, 1H), 7.80–7.77 (m, 2H), 7.22 (t, J = 4.3 Hz, 1H) | CHO, Thiophene-H, Thiophene-H |

| ¹³C NMR | CDCl₃ | 183.1, 144.0, 136.5, 135.2, 128.4 | CHO, Thiophene-C, Thiophene-C, Thiophene-C, Thiophene-C |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The most prominent absorption band is that of the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1650-1750 cm⁻¹. pressbooks.pub The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. vscht.czlibretexts.org The C-H stretching of the aldehyde group may also be observed as a weaker band around 2720-2830 cm⁻¹. vscht.czlibretexts.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretching | ~1700 | Strong |

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Aromatic C=C | Stretching | 1600-1400 | Medium-Weak |

| Aldehyde C-H | Stretching | ~2720 and ~2820 | Weak |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system, comprising the phenyl ring, thiophene ring, and the carbonyl group, gives rise to characteristic absorption bands. The spectrum is expected to show π → π* transitions, which are typically intense, and n → π* transitions, which are generally weaker. These transitions are responsible for the compound's optical properties. The extended conjugation in this compound influences the wavelength of maximum absorption (λmax).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum confirms the compound's molecular weight. docbrown.info Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom to form the [M-1]⁺ ion and the loss of the formyl radical (CHO) to yield the [M-29]⁺ ion. docbrown.infolibretexts.org The fragmentation of the thiophene ring can also lead to characteristic fragment ions. arkat-usa.org

| Ion | m/z | Proposed Fragment |

|---|---|---|

| [M]⁺ | 188 | [C₁₁H₈OS]⁺ |

| [M-H]⁺ | 187 | [C₁₁H₇OS]⁺ |

| [M-CHO]⁺ | 159 | [C₁₀H₇S]⁺ |

Crystallographic Studies for Solid-State Structure Determination

Crystallographic techniques are essential for unambiguously determining the three-dimensional structure of this compound in the solid state.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Specific Value |

| b (Å) | Specific Value |

| c (Å) | Specific Value |

| β (°) | Specific Value |

| Volume (ų) | Specific Value |

| Z | Number of molecules per unit cell |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. In the context of this compound research, PXRD is instrumental in confirming the crystalline nature of the synthesized compound, identifying its specific crystal structure, and detecting the presence of different polymorphic forms.

The principle of PXRD involves directing a beam of X-rays onto a powdered sample of the material. The crystalline particles within the powder diffract the X-rays at specific angles, which are determined by the arrangement of atoms in the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. youtube.comresearchgate.net

For this compound, obtaining a PXRD pattern is a critical step in its solid-state characterization. The analysis of this pattern allows researchers to:

Confirm Crystalline Structure: A sharp, well-defined diffraction pattern confirms that the compound has an ordered, crystalline structure, as opposed to being amorphous.

Phase Identification: By comparing the experimental PXRD pattern with reference patterns from crystallographic databases, the specific crystal phase of the compound can be identified. researchgate.net

Polymorph Screening: Different crystalline forms, or polymorphs, of the same compound will produce distinct PXRD patterns. researchgate.net PXRD is a primary tool for identifying and differentiating between potential polymorphs of this compound, which can have different physical properties such as solubility and stability.

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffraction pattern. Thus, PXRD can be used to assess the phase purity of a sample.

While specific PXRD data for this compound is not publicly available, the analysis would follow standard procedures for organic compounds. The data obtained would be crucial for understanding the solid-state properties of the material, which is vital for its application in areas like organic electronics where crystal packing significantly influences performance. researchgate.net

Chromatographic and Thermal Analysis Techniques

Thin Layer Chromatography (TLC) and Column Chromatography for Purification and Monitoring

Chromatographic techniques are indispensable tools in the synthesis and purification of this compound. Thin Layer Chromatography (TLC) and column chromatography are routinely employed for monitoring reaction progress and for isolating the target compound from reaction mixtures. nih.gov

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of a chemical reaction. researchgate.net In the synthesis of this compound, TLC allows chemists to observe the consumption of starting materials and the formation of the product over time. libretexts.orgyoutube.com This is achieved by spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system. rochester.edufishersci.com

The key parameters in TLC analysis include:

Stationary Phase: A thin layer of an adsorbent material, such as silica gel, coated on a plate. researchgate.net

Mobile Phase: A solvent or mixture of solvents that moves up the plate via capillary action.

Retention Factor (Rf): The ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is characteristic of a compound in a given solvent system and is dependent on its polarity.

| Compound | Role | Expected Rf Value Range | Observation on TLC Plate |

|---|---|---|---|

| Starting Material (e.g., a brominated precursor) | Reactant | 0.6 - 0.8 | Spot intensity decreases as the reaction progresses. |

| This compound | Product | 0.3 - 0.5 | New spot appears and its intensity increases over time. |

| Co-spot | Reference | N/A | A mixture of the starting material and the reaction mixture, used to confirm the identity of the spots. rochester.edu |

Column Chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. nih.gov Following the synthesis of this compound, column chromatography is the standard method for its purification. The principle is similar to TLC, but on a larger scale. A glass column is packed with a stationary phase (e.g., silica gel), and the crude product mixture is loaded onto the top. A solvent (eluent) is then passed through the column, and the components of the mixture travel down the column at different rates based on their affinity for the stationary phase, allowing for their separation and collection as purified fractions.

Thermal Analysis (TGA, DTA, DSC) for Phase Transitions and Stability

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability, phase transitions, and purity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is primarily used to determine the thermal stability and decomposition profile of a compound. rsc.org A TGA curve for this compound would indicate the temperature at which it begins to decompose, providing an upper limit for its processing and storage temperatures.

Differential Scanning Calorimetry (DSC) is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. researchgate.net For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The sharpness of the melting peak can also provide an indication of the sample's purity. In studies of related thiophene-based polymers, DSC has been used to identify phase changes from solid crystal to nematic liquid crystal phases. researchgate.net

Differential Thermal Analysis (DTA) is a similar technique to DSC, measuring the temperature difference between a sample and a reference material as they are heated. It also detects thermal events like phase transitions but is generally less quantitative than DSC.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, and residual mass. rsc.org | Determines the temperature range in which the compound is stable, crucial for material processing and storage. |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, crystallization temperature, and glass transitions. researchgate.net | Provides precise melting point data for identification and purity assessment. Characterizes phase behavior. |

| Differential Thermal Analysis (DTA) | Detection of phase transitions (e.g., melting, boiling, crystallization). | Offers a qualitative view of the thermal transitions the compound undergoes upon heating. |

The melting point of the isomeric compound 5-Phenylthiophene-2-carbaldehyde is reported to be in the range of 92-95 °C. sigmaaldrich.com It is expected that this compound would exhibit a distinct melting point, which would be precisely determined by DSC analysis. This data is essential for the full characterization of the compound.

Applications and Emerging Research Directions for 5 Phenylthiophene 3 Carbaldehyde Derivatives

Contributions to Functional Organic Materials Science

The structural characteristics of 5-phenylthiophene-3-carbaldehyde make it an ideal precursor for a variety of functional organic materials. The aldehyde group provides a reactive site for polymerization and functionalization, enabling the creation of materials with specific electronic and physical properties.

Role in the Synthesis of Conductive Polymers and Organic Electronics

Thiophene-based polymers are a cornerstone of organic electronics due to their excellent charge transport properties and environmental stability. The aldehyde functionality on thiophene (B33073) rings is a key tool for developing advanced semiconducting polymers. acs.orgnih.gov This reactive group allows for the straightforward chemical modification and functionalization of the polymer backbone. acs.orgnih.gov For instance, the aldehyde can be used to cross-link polymer chains, as demonstrated by the use of ethylenediamine (B42938) to form insoluble semiconducting films, or to graft other functional units onto the material, such as fluorescent nanoparticles. acs.orgnih.govresearchgate.net

While thiophene-aldehyde itself can be difficult to polymerize directly, it can be incorporated into a trimer, such as one where it is positioned between two 3,4-ethylenedioxythiophene (B145204) (EDOT) groups, which facilitates successful polymerization. acs.orgnih.govacs.org Polymers created through this method have shown strong adhesion to surfaces like indium tin oxide (ITO), a critical property for creating stable electrodes in electronic devices. nih.govresearchgate.netacs.org This enhanced adhesion and the ability to functionalize the surface pave the way for applications in bioelectronics and as conductive interfaces with biological systems. nih.govacs.org

The resulting functionalized polythiophenes are integral to various electronic devices, including organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics. researchgate.net

Table 1: Examples of Aldehyde-Functionalized Thiophene Derivatives and Their Role in Organic Electronics

| Derivative/Monomer | Polymerization Method | Key Feature/Application | Source(s) |

|---|---|---|---|

| EDOT-aldehyde | Chemical & Electrochemical | Forms functionalizable, adhesive semiconducting polymers. | acs.orgnih.gov |

| Thiophene-aldehyde enclosed in EDOT trimer | Chemical & Electrochemical | Overcomes polymerization difficulty; creates adhesive films on ITO. | acs.orgnih.govacs.org |

Development of Flexible Substrate Materials for Microwave Devices

Conductive polymers, including polythiophenes, are being explored as lightweight, corrosion-resistant microwave absorption materials. researchgate.net A significant area of research in microwave technology is the development of fully flexible devices, which requires substrates with low dielectric constants (low-Dk) and low signal loss. researchgate.netresearchgate.net While materials like polydimethylsiloxane (B3030410) (PDMS) are often used, there is a continuous search for new polymers with tailored dielectric properties. researchgate.net

Derivatives of this compound serve as foundational monomers for creating polymers with tunable characteristics. The aldehyde group allows for the synthesis of specific polymer architectures that can be incorporated into flexible composite materials. By controlling the polymer structure, it is possible to influence the dielectric properties of the final substrate. nih.gov This could enable the fabrication of polythiophene-based flexible substrates suitable for microwave applications, such as transmission lines and antennas in 5G communication systems, where performance at high frequencies is critical. researchgate.netnih.gov

Exploration in Advanced Photonic Materials with Anisotropic Properties

The self-assembly of thiophene-based oligomers and polymers can lead to the formation of highly ordered, nanostructured materials with anisotropic properties, meaning their physical properties differ along different axes. thieme-connect.com This is crucial for advanced photonic applications where control over light interaction is required. The aldehyde group on this compound is a synthetic handle used to build the complex molecules that undergo this self-assembly.

Research has shown that thiophene-based polymers can be designed to have specific electro-optical properties for use in devices like flexible solid-state electrochromic devices (ECDs), which change color upon application of a voltage. cnr.it The tuning of these properties is achieved by modifying the chemical structure, for example, by introducing different substituents or linkers that modulate the electronic conjugation along the polymer chain. cnr.it The resulting materials can form nanoparticles or other structured morphologies that enhance device performance. cnr.it Furthermore, the electropolymerization of multifunctional thiophene-based monomers can create microporous polymer networks that are photoluminescence-active, offering another avenue for photonic materials. acs.org

Supramolecular Chemistry and Self-Assembly Research

The ability of molecules to spontaneously organize into larger, well-defined structures is the focus of supramolecular chemistry. Thiophene derivatives are excellent candidates for this research due to the strong non-covalent interactions, such as π–π stacking, that they can form.

Design and Formation of Molecular Organic Materials and Supramolecular Assemblies

The aldehyde functionality present in this compound derivatives is a powerful tool for designing molecules that self-assemble into complex architectures. acs.orgnih.gov By reacting the aldehyde, chemists can introduce groups that promote specific intermolecular interactions, such as hydrogen bonding, which direct the formation of desired supramolecular structures. thieme-connect.com

Thiophene-based polymers and oligomers have been shown to self-assemble into a variety of nanostructures, including nanoparticles, nanofibers, and nanobelts. thieme-connect.com These assemblies are not merely aggregates; they are highly ordered materials whose function is directly related to their structure. For example, thiophene-based polymers can be processed into nanoparticles in aqueous solutions for applications in flexible electronics and electrochromic devices. cnr.it The ability to control the assembly process—for instance, by changing solvents or by precise chemical design—allows for the creation of materials with tailored optoelectronic and charge-transport properties. thieme-connect.com

Table 2: Supramolecular Structures from Thiophene Derivatives

| Thiophene Derivative Class | Driving Interaction(s) | Resulting Supramolecular Structure | Potential Application | Source(s) |

|---|---|---|---|---|

| Aldehyde-functionalized EDOT/Thiophene Copolymers | Covalent cross-linking | Functionalized, adhesive films | Bioelectronics, Sensors | acs.orgnih.gov |

| Linear thienyl–phenyl–thienyl–thienyl fragments | π–π stacking | Nanoparticles in water | Flexible electrochromic devices | cnr.it |

Studies on Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the creation of a larger "host" molecule that can selectively bind a smaller "guest" molecule. This principle of molecular recognition is fundamental to sensing, catalysis, and drug delivery. The synthesis of complex host molecules often relies on versatile building blocks, and this compound derivatives can serve this purpose.

The reactive aldehyde group enables the construction of intricate molecular architectures capable of forming cavities or binding sites. These sites can be designed to recognize and bind specific guests through a combination of size, shape, and chemical complementarity. While the direct use of this compound in a host-guest system is not widely documented, its derivatives are used to construct larger systems for these applications. For example, thiophene-based units can be incorporated into macrocycles or molecular tweezers designed to bind aromatic guests. The electronic properties of the thiophene unit can also be harnessed for sensing applications, where the binding of a guest molecule leads to a change in the host's fluorescence or color.

Integration into Dynamic Covalent Chemistry Systems

The aldehyde functionality of this compound positions it as a valuable building block for the construction of dynamic covalent systems. These systems are characterized by reversible covalent bonds that allow for the modification and rearrangement of their components under thermodynamic control. illinois.edursc.org The reactivity of the aldehyde group, particularly in the formation of imines and acylhydrazones, is a cornerstone of dynamic covalent chemistry. mdpi.com

While direct studies on this compound in dynamic covalent systems are not extensively documented, its potential can be inferred from research on analogous thiophene-containing structures. For instance, fluorescent dynamic covalent polymers have been developed using thiophene-ethynyl-fluorene π-conjugated units, demonstrating the utility of the thiophene moiety in creating functional, adaptive materials. umons.ac.be These polymers, formed through acylhydrazone dynamic covalent chemistry, have shown promise in biological applications such as DNA complexation and templated assembly. umons.ac.be

Furthermore, the incorporation of thiophene-based building blocks into covalent organic frameworks (COFs) highlights another avenue for the application of this compound. nih.gov COFs are crystalline porous polymers with well-defined structures, and the integration of a phenylthiophene aldehyde moiety could lead to novel materials with tailored electronic and catalytic properties. The aldehyde group can serve as a reactive site for post-synthetic modification within the COF structure, allowing for the introduction of additional functionalities.

The table below illustrates the types of reversible reactions the aldehyde group of this compound can undergo to form dynamic covalent systems, based on established principles of dynamic covalent chemistry. mdpi.com

| Reversible Reaction | Reactant for Aldehyde | Resulting Dynamic Covalent Bond | Potential Application of the System |

| Imine Formation | Primary Amine | Imine (Schiff Base) | Self-healing materials, adaptive polymers, sensors |

| Acylhydrazone Formation | Hydrazide | Acylhydrazone | Drug delivery, responsive gels, dynamic combinatorial libraries |

| Thioaminal Formation | Thiol | Thioaminal | Stimuli-responsive polymers, controlled release systems acs.org |

The dynamic nature of these bonds, which can be reversibly broken and reformed, allows for error-checking and proof-reading during the assembly of complex molecular architectures, leading to thermodynamically stable products. rsc.org The integration of the phenylthiophene scaffold could impart desirable photophysical or electronic properties to the resulting dynamic materials.

Catalysis Research Involving this compound Scaffolds

The unique electronic and structural characteristics of the this compound framework make it and its derivatives intriguing candidates for various roles in catalysis. The combination of the electron-rich thiophene ring, the phenyl substituent, and the reactive aldehyde group allows for diverse applications, from serving as ligands for metal catalysts to participating directly in organocatalytic reactions and forming the basis for supramolecular catalytic assemblies.

Exploration as Ligands in Metal-Catalyzed Transformations

Derivatives of this compound, particularly Schiff bases formed through the condensation of the aldehyde group with primary amines, are excellent candidates for ligands in metal-catalyzed transformations. The resulting imine nitrogen, along with the thiophene sulfur, can act as a bidentate chelate for a variety of transition metals. Research on closely related thiophene-2-carbaldehyde (B41791) derivatives has demonstrated the formation of stable complexes with metals such as copper(II), zinc(II), and cadmium(II). nih.govacs.org These thiophene-derived Schiff base complexes have shown potential in various catalytic applications. nih.gov

The electronic properties of the this compound ligand can be fine-tuned by modifying the phenyl group or the amine used to form the Schiff base, thereby influencing the catalytic activity of the corresponding metal complex. This tunability is crucial for optimizing catalytic efficiency in reactions such as cross-coupling, oxidation, and reduction. For example, thiophene-based ligands have been explored in palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling for the synthesis of conjugated polymers. nih.gov

The table below summarizes the potential of this compound derivatives as ligands in various metal-catalyzed reactions, based on studies of analogous thiophene-based ligands.

| Metal Center | Ligand Type Derived from this compound | Potential Catalytic Application | Reference Analogy |

| Palladium(II) | Schiff Base (N,S-chelate) | Suzuki-Miyaura Cross-Coupling, Heck Reaction | nih.gov |

| Copper(II) | Schiff Base or Carbohydrazide (N,O,S-chelate) | Oxidation Reactions, Atom Transfer Radical Polymerization | acs.orgrsc.org |

| Nickel(II) | Schiff Base (N,S-chelate) | Olefin Polymerization, Reduction of Carbonyls | researchgate.net |

| Cobalt(III) | Schiff Base (N,S-chelate) | Asymmetric Catalysis | researchgate.net |

The development of such ligand systems is an active area of research, with the goal of creating more efficient, selective, and robust catalysts for a wide range of organic transformations.

Role in Organocatalytic Systems and Reaction Efficiency

The this compound scaffold can also play a significant role in organocatalysis, where small organic molecules are used to accelerate chemical reactions. The aldehyde group itself can participate in various organocatalytic transformations. For instance, it can be a substrate in proline-catalyzed alpha-amination or aldol (B89426) reactions.